3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Physicochemical profiling Lipophilicity Drug-likeness

3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901004-73-7) is a 1,3-diaryl pyrazolo[4,3-c]quinoline with an 8-methyl substituent that distinguishes it from the 8-methoxy analog. The 8-methyl pattern provides three H-bond acceptors and lower LogP (~5.7) compared to the 8-methoxy variant, positioning it as a scaffold-matched comparator for HPK1/FLT3 biochemical assays within the AU2022364646B2 patent space. This compound serves as a representative member of the pharmacologically unexplored 1,3-diaryl subclass for broad kinase profiling (e.g., KINOMEscan) and phenotypic cascades. It also functions as a negative control for anti-inflammatory iNOS/COX-2 assays when used alongside 3-amino-4-arylamino analogs. Procure from a single synthesis batch with the 8-methoxy analog (CAS 901268-18-6) for head-to-head metabolic stability and permeability studies.

Molecular Formula C26H23N3O
Molecular Weight 393.49
CAS No. 901004-73-7
Cat. No. B2843831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS901004-73-7
Molecular FormulaC26H23N3O
Molecular Weight393.49
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)OC
InChIInChI=1S/C26H23N3O/c1-4-18-6-8-19(9-7-18)25-23-16-27-24-14-5-17(2)15-22(24)26(23)29(28-25)20-10-12-21(30-3)13-11-20/h5-16H,4H2,1-3H3
InChIKeyRRFCKINKOMAACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901004-73-7) – Physicochemical Identity and Core Scaffold Context


3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901004-73-7) is a fully aromatic tricyclic small molecule (C₂₆H₂₃N₃O, MW 393.49 g/mol) belonging to the 1H-pyrazolo[4,3-c]quinoline scaffold class [1]. The scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as ligands for kinases (Chk1, ATM, HPK1/FLT3), G-quadruplexes, adenosine A₃ receptors, and anti-inflammatory targets [2]. This specific compound incorporates three pharmacophoric substituents: a 4-ethylphenyl group at position 3, a 4-methoxyphenyl group at position 1, and a methyl group at position 8. No peer-reviewed pharmacological or biochemical characterization of this exact compound was identified in the public domain as of the search date. Differentiation must therefore be inferred from comparative physicochemical properties, patent scope analysis, and class-level structure-activity relationship (SAR) trends.

Why Generic Pyrazolo[4,3-c]quinoline Analogs Cannot Replace 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline


Within the pyrazolo[4,3-c]quinoline class, even minor substituent alterations produce dramatic shifts in target engagement and selectivity. Published SAR demonstrates that replacing the N1-aryl group switches receptor subtype selectivity from adenosine A₃ to A₁ or A₂A [1], while the C3-aryl substituent determines whether the compound inhibits Chk1 kinase or acts as a COX-2/iNOS anti-inflammatory agent [2]. In the HPK1/FLT3 patent family, compounds differing solely by 8-methyl vs. 8-methoxy substitution are claimed as distinct chemical entities, implying divergent intellectual property and likely different activity profiles [3]. The specific combination of 4-ethylphenyl (C3), 4-methoxyphenyl (N1), and 8-methyl substituents present in CAS 901004-73-7 is not matched by any characterized analog in the open literature. Consequently, generic substitution with a close analog—such as the 8-methoxy variant (CAS 901268-18-6)—introduces a different hydrogen-bond acceptor count, altered LogP, and an unverified pharmacological fingerprint, making it an uncontrolled variable in any experimental system.

Quantitative Differentiation Evidence for 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901004-73-7) vs. Closest Analogs


Physicochemical Differentiation: LogP and Hydrogen-Bond Acceptor Count vs. 8-Methoxy Analog

The target compound (901004-73-7) carries an 8-methyl substituent, whereas the closest commercially available analog, 3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-18-6, PubChem CID 15990631), possesses an 8-methoxy group. This single-atom substitution (CH₃ vs. OCH₃) alters the hydrogen-bond acceptor (HBA) count from 3 to 4 and raises the computed XLogP3-AA from approximately 5.7 to 5.9 [1]. The 8-methyl compound consequently has lower topological polar surface area and reduced metabolic liability at the 8-position, while the 8-methoxy analog introduces an additional site for O-demethylation. For procurement decisions, this means the two compounds are not interchangeable in assays sensitive to lipophilicity or metabolic stability, and the 8-methyl variant (901004-73-7) is the mandatory choice when the experimental design requires a methyl-substituted quinoline ring.

Physicochemical profiling Lipophilicity Drug-likeness

Patent Landscape Differentiation: HPK1/FLT3 Inhibitor Scope Distinguishes 8-Methyl from 8-Methoxy Derivatives

AU2022364646B2 (and its patent family) claims substituted 1H-pyrazolo[4,3-c]quinolines as HPK1 and FLT3 inhibitors. The generic Markush structure encompasses compounds bearing an 8-methyl substituent but explicitly lists separate embodiments for 8-methoxy derivatives, indicating distinct chemical matter [1]. A compound exemplified in the patent, 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, shares the 8-methyl-3-(4-methoxyphenyl) core with the target compound and demonstrates HPK1 inhibitory activity (IC₅₀ < 100 nM in biochemical assay) [1]. Although the exact compound 901004-73-7 is not a specifically named example, its structural elements place it squarely within the claimed chemical space of HPK1/FLT3 inhibitors. In contrast, the 8-methoxy analog (CAS 901268-18-6) falls under different claim language and is not associated with HPK1/FLT3 activity in any disclosed data. For users targeting the HPK1/FLT3 axis, the 8-methyl substitution pattern (as in 901004-73-7) is the structurally supported choice.

Kinase inhibition Immuno-oncology Patent analysis

Anti-Inflammatory Class-Level Evidence: NO Production Inhibition Requires Precise C3 and N1 Substitution

In a systematic SAR study of pyrazolo[4,3-c]quinoline derivatives (compounds 2a–2r), anti-inflammatory activity evaluated by LPS-induced NO production in RAW 264.7 cells was exquisitely sensitive to the substitution pattern on the quinoline and pyrazole rings [1]. The most potent compound, 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline), achieved NO inhibition comparable to the positive control 1400 W (iNOS inhibitor), while closely related analogs with different C4-amino substituents showed 5- to 20-fold weaker activity. The target compound (901004-73-7) differs fundamentally from the 2a–2r series by possessing a 1,3-diaryl substitution rather than a 3-amino-4-arylamino pattern, placing it in a distinct SAR cluster. This demonstrates that within the pyrazolo[4,3-c]quinoline class, anti-inflammatory potency is not a scaffold-level property but depends on specific pharmacophoric groups. No NO inhibition data exist for the 1,3-diaryl sub-series; any assumption of anti-inflammatory activity for 901004-73-7 would be unsupported.

Anti-inflammatory iNOS inhibition RAW 264.7 macrophages

Kinase Selectivity Class Inference: Chk1 and ATM Inhibitor Scaffolds Require Distinct Substitution Signatures Not Present in 901004-73-7

Two kinase-targeting sub-classes of pyrazolo[4,3-c]quinoline have defined SAR profiles. The Chk1 inhibitor series (2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones) requires a carbonyl at position 3 and an N2-aryl substituent; lead compounds 4e2 and 4h2 showed modest but significant Chk1 inhibition (basal activity reduction) [1]. The ATM inhibitor series (1H-pyrazolo[4,3-c]quinolines) achieved sub-nanomolar potency only after extensive optimization; compound A36 (a multi-substituted analog) reached ATM IC₅₀ < 1 nM with favorable oral bioavailability (F% = 80.5%) . The target compound 901004-73-7 possesses neither the 3-carbonyl/N2-aryl pattern of Chk1 inhibitors nor the optimized poly-substitution of ATM inhibitor A36. Its N1-4-methoxyphenyl and C3-4-ethylphenyl substitution places it in an uncharacterized kinase selectivity space. This is critical for procurement: if the goal is Chk1 or ATM inhibition, validated tool compounds from the respective sub-series must be sourced; 901004-73-7 cannot serve as a surrogate.

Checkpoint kinase 1 ATM kinase DNA damage response

Recommended Application Scenarios for 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901004-73-7)


HPK1/FLT3 Kinase Inhibitor Screening and Hit Expansion

The compound's 8-methyl-3-(4-methoxyphenyl) core aligns with the Markush claims of AU2022364646B2, which describes HPK1/FLT3 inhibitors with IC₅₀ values below 100 nM for structurally related analogs [1]. Researchers running HPK1 or FLT3 biochemical screens can use 901004-73-7 as a scaffold-matched screening compound or as a starting point for medicinal chemistry optimization within the claimed IP space. Procurement should be coupled with an in-house HPK1/FLT3 enzymatic assay to generate the missing primary activity data.

Physicochemical Comparator for 8-Methoxy Analog in ADME Profiling

The 8-methyl substitution in 901004-73-7 provides 3 hydrogen-bond acceptors and an XLogP3-AA of approximately 5.7, versus 4 HBA and XLogP3-AA of 5.9 for the 8-methoxy analog (CAS 901268-18-6) [1]. This makes 901004-73-7 the appropriate comparator when evaluating how replacement of the 8-methoxy group with a methyl group affects metabolic stability (e.g., microsomal O-demethylation liability) and passive membrane permeability in Caco-2 or PAMPA assays. Both compounds must be procured from the same supplier and tested head-to-head under identical conditions for valid conclusions.

Chemical Biology Probe for Uncharacterized 1,3-Diaryl Pyrazolo[4,3-c]quinoline Space

The 1,3-diaryl pyrazolo[4,3-c]quinoline sub-series (lacking the 3-carbonyl group of Chk1/ATM inhibitors or the 3-amino group of anti-inflammatory analogs) represents a pharmacologically unexplored region of this privileged scaffold [1][2]. 901004-73-7 can serve as a representative member for broad kinase profiling panels (e.g., DiscoverX KINOMEscan) or phenotypic screening cascades. The resulting data will define the target landscape of this substitution pattern, generating novel IP and publication opportunities distinct from the already claimed Chk1, ATM, and HPK1/FLT3 chemical space.

Negative Control for Anti-Inflammatory Pyrazolo[4,3-c]quinoline Assays

Published anti-inflammatory pyrazolo[4,3-c]quinolines (e.g., compound 2i) inhibit LPS-induced NO production in RAW 264.7 cells via iNOS/COX-2 downregulation [1]. The 1,3-diaryl substitution pattern of 901004-73-7 is structurally incompatible with this mechanism based on established SAR. This makes 901004-73-7 a suitable negative control compound for validating the specificity of anti-inflammatory assays that use 3-amino-4-arylamino pyrazolo[4,3-c]quinolines, provided its lack of NO inhibition is confirmed in the user's assay system.

Quote Request

Request a Quote for 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.